molecular formula C10H10BrClN2O B13544911 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B13544911
M. Wt: 289.55 g/mol
InChI Key: HNDCJAJZMGNGSZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C10H10BrClN2O. This compound is characterized by the presence of a brominated benzoxazole ring attached to a cyclopropane amine moiety. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with bromine in the presence of a suitable solvent like acetic acid. This reaction forms 5-bromo-2-aminophenol.

    Cyclopropanation: The 5-bromo-2-aminophenol is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This step forms the cyclopropane amine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoxazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid
  • 1-(5-Bromo-2-pyrimidinyl)cyclopropan-1-amine hydrochloride

Comparison

  • Structural Differences : While similar in having a brominated aromatic ring and a cyclopropane moiety, the position and type of substituents differ.
  • Unique Properties : 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific benzoxazole ring, which imparts distinct chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10BrClN2O

Molecular Weight

289.55 g/mol

IUPAC Name

1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H9BrN2O.ClH/c11-6-1-2-8-7(5-6)13-9(14-8)10(12)3-4-10;/h1-2,5H,3-4,12H2;1H

InChI Key

HNDCJAJZMGNGSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC3=C(O2)C=CC(=C3)Br)N.Cl

Origin of Product

United States

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